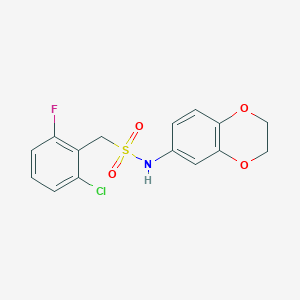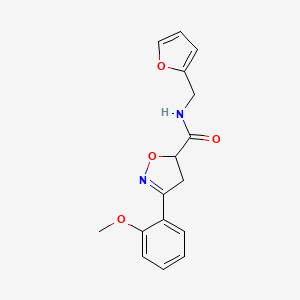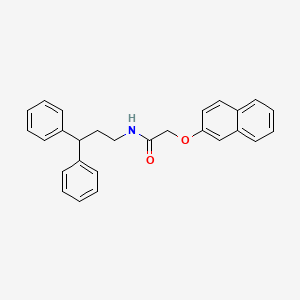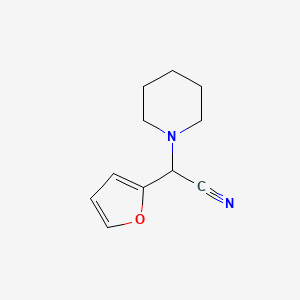![molecular formula C18H16N2O5S2 B4618428 5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4618428.png)
5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiazolidinone compounds typically involves refluxation processes and condensation reactions. For example, Patel et al. (2010) describe the synthesis of a similar compound by refluxing 4-(4-methoxybenzylidene)-1-{4-[(substitutedbenzylidene) amino]phenyl}-2-methyl-imidazol-5-one with thioglycolic acid and anhydrous zinc chloride in the presence of ethanol (Patel, Shah, Trivedi, & Vyas, 2010).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives has been extensively studied. For instance, Rahmani et al. (2017) investigated the crystal structure of a related compound using X-ray powder diffraction and density functional theory (Rahmani, Djafri, Chouaih, Djafri, Hamzaoui, Rizzi, & Altomare, 2017).
Chemical Reactions and Properties
Thiazolidinone compounds exhibit a range of chemical reactions. Nagase (1974) explored the novel addition reactions of thiazolidinones with o-aminobenzenethiol and other thiols (Nagase, 1974).
Physical Properties Analysis
The physical properties of thiazolidinones, such as melting points and solubility, can vary based on substitution patterns. However, specific details for the compound are not directly available.
Chemical Properties Analysis
Thiazolidinones generally exhibit notable chemical properties, including reactivity with various organic and inorganic compounds. Ehsani et al. (2015) studied the inhibitory action of a thiazolidinone derivative on corrosion, showcasing its chemical properties (Ehsani, Moshrefi, & Ahmadi, 2015).
Aplicaciones Científicas De Investigación
Anticonvulsant and Sedative-Hypnotic Activity
Novel derivatives of 4-thiazolidinone, including compounds related to 5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate, have been investigated for their potential as anticonvulsant agents. These compounds exhibit significant anticonvulsant activity in models of electroshock and pentylenetetrazole-induced lethal convulsions, without impairing learning and memory. Their action is mediated through benzodiazepine receptors, highlighting their pharmacological relevance in the treatment of convulsive disorders (Faizi et al., 2017).
Photodynamic Therapy for Cancer
Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base structures has shown these compounds to have high singlet oxygen quantum yield. This property is crucial for photodynamic therapy (PDT), a cancer treatment method. The compounds demonstrate promising fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Thiazolidinone derivatives, including imino-4-methoxyphenol thiazole derived Schiff base ligands, have been synthesized and tested for antimicrobial activity. These compounds exhibit moderate activity against various bacterial and fungal strains, suggesting their potential utility in developing new antimicrobial agents. The research indicates the importance of the thiazolidinone core and Schiff base moiety in antimicrobial efficacy (Vinusha et al., 2015).
Aldose Reductase Inhibition
A series of iminothiazolidin-4-one acetate derivatives have been synthesized and evaluated as inhibitors of aldehyde reductase and aldose reductase, enzymes implicated in diabetic complications. These compounds, especially methyl[4-oxo-2-(benzoylimino)-3-(2-methoxyphenyl)thiazolidin-5-ylidene]acetate, show significant inhibitory activity, suggesting their potential as novel drugs for treating diabetic complications (Ali et al., 2012).
Antifibrotic and Anticancer Activity
Amino(imino)thiazolidinone derivatives have been synthesized and evaluated for their antifibrotic and anticancer activities. These compounds exhibit significant activity in reducing the viability of fibroblasts without possessing anticancer effects, suggesting their potential in antifibrotic therapy. This research underscores the therapeutic versatility of thiazolidinone derivatives (Kaminskyy et al., 2016).
Propiedades
IUPAC Name |
[5-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S2/c1-11-3-6-13(7-4-11)27(22,23)25-15-9-12(5-8-14(15)24-2)10-16-17(21)20-18(19)26-16/h3-10H,1-2H3,(H2,19,20,21)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXABOVNWQSCTME-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C=C3C(=O)N=C(S3)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)/C=C\3/C(=O)N=C(S3)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-phenyl-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4618347.png)
![N'-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4618351.png)
![(2-{[2,4,6-trioxo-1-[3-(trifluoromethyl)phenyl]tetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4618357.png)





![2,6-difluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B4618386.png)

![3-allyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4618417.png)
![N-benzyl-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4618423.png)
![dimethyl 5-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4618433.png)
![3-(4-methylbenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4618434.png)